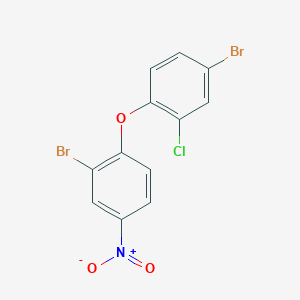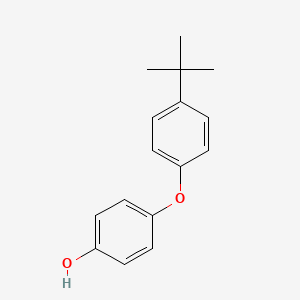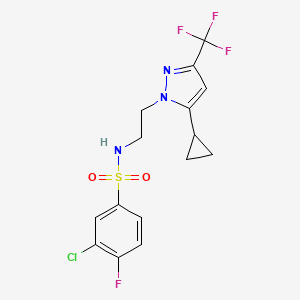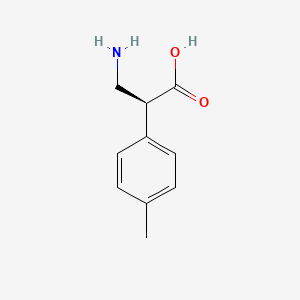
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular weight of 199.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid” are not detailed in the literature, carboxylic acids, which this compound is a type of, are known to react with alcohols to form esters in a process called Fischer esterification .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid: is utilized in organic synthesis as a building block for the preparation of various cyclopropane-containing compounds. Its morpholine moiety is particularly useful in medicinal chemistry for the synthesis of drug candidates, as morpholine is a common feature in molecules with biological activity .
Enzyme Inhibition Studies
The structural uniqueness of the cyclopropane ring, combined with the morpholine-carbonyl group, makes this compound a potential candidate for enzyme inhibition studies. Researchers can use it to probe the active sites of enzymes and understand the steric and electronic requirements for binding and inhibition .
Material Science
In material science, this compound can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, scientists can investigate changes in flexibility, durability, and chemical resistance of the materials .
Agricultural Research
Cyclopropane derivatives are known to have applications in plant growth regulation. While not directly mentioned, similar compounds to 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid have been studied for their effects on plant hormone pathways and stress responses .
Analytical Chemistry
This compound can serve as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Chemical Education
Due to its interesting chemical structure, 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid can be used in educational settings to teach concepts such as ring strain, stereochemistry, and functional group chemistry. It provides a practical example for students to understand theoretical concepts .
Safety And Hazards
properties
IUPAC Name |
1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGVISGOUNKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2875090.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)




![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)
![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2875108.png)

![1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2875111.png)